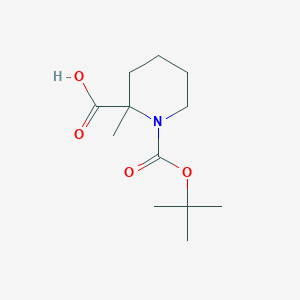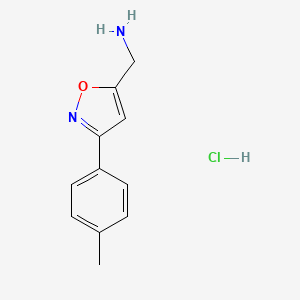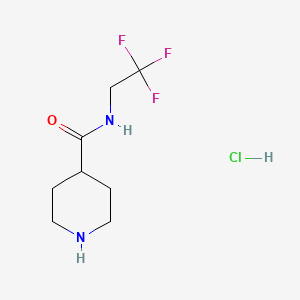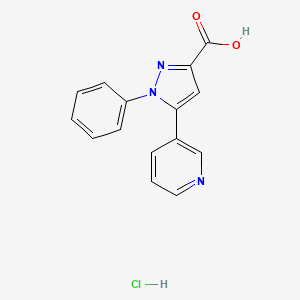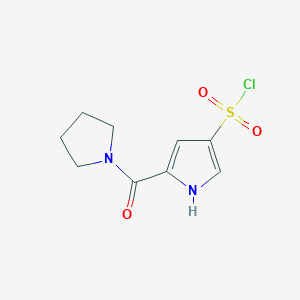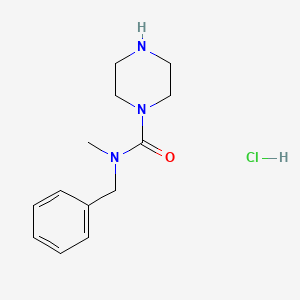
2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid
Overview
Description
“2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid” is a compound that has a benzofuran moiety. Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It is composed of fused benzene and furan rings . Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities, including anticancer properties .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR . The molecular docking and binding affinity of the generated compounds were estimated and studied computationally utilizing molecular operating environment software .Scientific Research Applications
Synthesis of Biological Agents
2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid and its derivatives have been utilized in the synthesis of various biological agents. For instance, thiazolidinone derivatives synthesized from 1-(1-benzofuran-2-yl)-2-bromoethanone have been characterized and screened for their antimicrobial and analgesic activity (Bhovi, Bodke, & Biradar, 2010). Similarly, derivatives of this compound have been synthesized to serve as blue-green fluorescent probes, demonstrating significant fluorescent properties in various organic solvents (Bodke, Shankerrao, & Harishkumar, 2013).
Antimicrobial Activity
Compounds derived from 2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid have shown promise in antimicrobial applications. For example, imidazothiazole derivatives of benzofuran were synthesized and screened for antimicrobial activities, with some compounds exhibiting significant effects (Shankerrao, Bodke, & Santoshkumar, 2017).
Anti-HIV, Anticancer, and Antimicrobial Applications
Novel series of benzofuran derivatives synthesized from this compound have been evaluated for their in vitro anti-HIV, anticancer, antibacterial, and antifungal activities. Some compounds showed promising results, particularly in reducing the viral cytopathic effect and exhibiting mild antifungal activity (Rida et al., 2006).
Synthesis of Complexes and Coordination Reactions
The compound and its derivatives have been used in the synthesis of complex structures and coordination reactions. For example, reactions involving (E)-3-(1-Benzofuran-2-yl)propenoic acid led to the formation of benzofuro[3,2-c]pyridine derivatives, which were utilized for the preparation of various complexes (Mojumdar, Šimon, & Krutošíková, 2009).
properties
IUPAC Name |
2-(1-benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3S/c14-12(15)8-6-17-11(13-8)10-5-7-3-1-2-4-9(7)16-10/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGSNHLPFXYDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







